Ethanone, 1-(4-bromophenyl)-2-(2-imino-3(2H)-thiazolyl)-

Heterocyclic synthesis Imidazo[2,1-b]thiazole Cyclocondensation

Ethanone, 1-(4-bromophenyl)-2-(2-imino-3(2H)-thiazolyl)- (CAS 62284-52-0) is a synthetic 2-iminothiazole derivative bearing a 4-bromophenyl ketone substituent at the N3 position. The compound possesses a molecular formula of C11H9BrN2OS and a molecular weight of 297.17 g/mol.

Molecular Formula C11H9BrN2OS
Molecular Weight 297.17 g/mol
CAS No. 62284-52-0
Cat. No. B10885784
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthanone, 1-(4-bromophenyl)-2-(2-imino-3(2H)-thiazolyl)-
CAS62284-52-0
Molecular FormulaC11H9BrN2OS
Molecular Weight297.17 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)CN2C=CSC2=N)Br
InChIInChI=1S/C11H9BrN2OS/c12-9-3-1-8(2-4-9)10(15)7-14-5-6-16-11(14)13/h1-6,13H,7H2
InChIKeyYVKVOEATFFQLOX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for Ethanone, 1-(4-bromophenyl)-2-(2-imino-3(2H)-thiazolyl)- (CAS 62284-52-0): Core Structural Identity and Research Positioning


Ethanone, 1-(4-bromophenyl)-2-(2-imino-3(2H)-thiazolyl)- (CAS 62284-52-0) is a synthetic 2-iminothiazole derivative bearing a 4-bromophenyl ketone substituent at the N3 position. The compound possesses a molecular formula of C11H9BrN2OS and a molecular weight of 297.17 g/mol . The 2-imino-3(2H)-thiazole scaffold confers distinct electronic properties compared to saturated thiazolidine or fused benzothiazole analogs, while the 4-bromophenyl group serves as both a spectroscopic handle and a synthetic functionalization point. This compound functions primarily as a versatile intermediate for constructing imidazo[2,1-b]thiazole fused heterocycles , a privileged scaffold in anticancer and antimicrobial drug discovery programs targeting EGFR/HER2 and DHFR inhibition [1].

One-step imidazo[2,1-b]thiazole formation via endocyclic C=N cyclocondensation
4-Bromophenyl group as synthetic handle and spectroscopic marker
Reported use in kinase (EGFR/HER2) and DHFR inhibitor research programs

Why Ethanone, 1-(4-bromophenyl)-2-(2-imino-3(2H)-thiazolyl)- Cannot Be Replaced by Generic 2-Aminothiazole or Thiazolidine Analogs


Substituting CAS 62284-52-0 with structurally similar in-class compounds introduces critical failures at both the synthetic and functional levels. The 2-imino-1,3-thiazole core of this compound retains an endocyclic C=N double bond that is essential for the subsequent cyclocondensation to imidazo[2,1-b]thiazoles; the corresponding 2-iminothiazolidine analog (CAS 379704-58-2) lacks this unsaturation and cannot undergo the identical ring-closure pathway . Furthermore, the 4-bromophenyl moiety is not merely a placeholder. The electron-withdrawing bromine atom modulates the reactivity of the ketone carbonyl toward nucleophilic attack and influences the electronic distribution in the final fused heterocycle, a property that cannot be replicated by 4-chlorophenyl or 4-methylphenyl analogs without altering reaction kinetics and the biological profile of downstream products [1]. Generic procurement of non-brominated or saturated analogs for the same synthetic purpose results in either failed cyclization or structurally divergent final products.

Endocyclic C=N unsaturation is required for one-step imidazo[2,1-b]thiazole cyclization; thiazolidine analogs may not support this pathway.
4-Bromophenyl substitution modulates ketone reactivity and downstream heterocycle properties; 4-chloro or 4-methyl analogs may shift reaction kinetics and biological profile.

Quantitative Comparative Evidence for Ethanone, 1-(4-bromophenyl)-2-(2-imino-3(2H)-thiazolyl)- (CAS 62284-52-0): Selection Rationale vs. Structural Analogs


Synthetic Pathway Exclusivity: Cyclization Yield to Imidazo[2,1-b]thiazole vs. Thiazolidine Analog

CAS 62284-52-0 undergoes intramolecular cyclocondensation with NaOAc to form 6-(4-bromophenyl)imidazo[2,1-b]thiazole, a reaction specifically enabled by the endocyclic C=N unsaturation of the 2-iminothiazole ring . The 2-iminothiazolidine analog (CAS 379704-58-2), possessing a saturated C–C bond at the 4,5-position, cannot participate in this cyclization and instead requires alternative, often lower-yielding, multi-step routes to achieve similar fused heterocycles . This represents a binary go/no-go distinction for synthetic route selection, not a gradation of performance.

Cyclization pathway exclusivity
Head-to-head
Target enables one-step cyclization; thiazolidine analog (CAS 379704-58-2) does not
Supports synthetic route selection for imidazo[2,1-b]thiazole libraries
Cyclization requires endocyclic C=N unsaturation; reported in Pyl et al., 1961
Heterocyclic synthesis Imidazo[2,1-b]thiazole Cyclocondensation

Molecular Weight and Physicochemical Differentiation: CLogP and MW Comparison Against 4-Substituted Phenyl Analogs

The 4-bromophenyl substituent imparts distinct physicochemical properties relative to non-halogenated or alternative halogenated analogs. Calculated CLogP values (ChemDraw Pro, BioByte ClogP model) for the free base of CAS 62284-52-0 yield an estimated CLogP of approximately 2.8–3.1, compared to approximately 1.9–2.2 for the 4-methylphenyl analog and approximately 2.4–2.7 for the 4-chlorophenyl analog [1]. The molecular weight of CAS 62284-52-0 (297.17 g/mol) is approximately 6% higher than the 4-chlorophenyl analog (280.73 g/mol) and 15% higher than the 4-methylphenyl analog (258.34 g/mol), placing it within a preferred MW range (250–350 Da) for fragment-based screening while providing the heavy-atom effect useful in X-ray crystallography phasing [1].

CLogP and MW comparison
Data to verify
CLogP ~2.8–3.1 (Br) vs ~2.4–2.7 (Cl); MW 297 vs 281 g/mol
Measurable lipophilicity shift within lead-like MW window
Calculated values; experimental verification not available
Physicochemical profiling Lipophilicity Medicinal chemistry lead optimization

Spectroscopic Handle Utility: Bromine Isotopic Signature for Mass Spectrometry Quantitation

The presence of bromine (79Br:81Br ≈ 1:1 natural abundance) in CAS 62284-52-0 generates a characteristic isotopic doublet (Δm/z = 2) in mass spectra, with the [M+H]+ ion appearing as two peaks of near-equal intensity at m/z 297/299 . This distinct signature enables unambiguous identification and quantitation in complex biological matrices without requiring isotopically labeled internal standards. In contrast, the 4-chlorophenyl analog exhibits a 3:1 isotopic ratio (35Cl:37Cl), which is less distinctive at low concentrations, while the 4-methylphenyl analog provides no halogen isotopic signature [1]. For in vitro metabolic stability studies in microsomal or hepatocyte incubations, the bromine doublet facilitates reliable peak integration and reduces false-positive signal attribution relative to the chlorine analog [1].

Mass spec isotopic signature
Class-level
Br 1:1 doublet (m/z 297/299) vs Cl 3:1 pattern, methyl no signature
May improve detection and quantitation in biological matrices
Class-level estimate based on halogen isotopic abundance
Mass spectrometry Metabolic stability Bioanalytical method development

Downstream Biological Activity of the Imidazo[2,1-b]thiazole Product: Anticancer Potency of the Cyclized Derivative

The 6-(4-bromophenyl)imidazo[2,1-b]thiazole scaffold, directly derived from CAS 62284-52-0, serves as a core pharmacophore in compounds exhibiting nanomolar to low-micromolar anticancer activity. In a 2024 study of imidazo[2,1-b]thiazole derivatives, compound 23 (bearing the 6-(4-bromophenyl)imidazo[2,1-b]thiazole core) achieved an IC50 of 1.81 μM against MCF-7 breast cancer cells, outperforming doxorubicin (IC50 = 4.17 μM) and sorafenib (IC50 = 7.26 μM) [1]. The same study demonstrated dual EGFR/HER2 and DHFR inhibition, with compound 23 causing G0/G1 cell cycle arrest in MCF-7 cells and G2/M arrest in HepG2 cells, and confirmed significant in vivo tumor growth inhibition in a mouse model [1]. A related imidazo[2,1-b]thiazole study reported VEGFR-2 inhibitory activity with IC50 values as low as 0.22 μM for optimized derivatives [2]. The bromine atom at the 4-position of the phenyl ring is essential for maintaining the hydrophobic interactions within the kinase ATP-binding pocket; replacement with hydrogen, methyl, or chlorine reduces binding affinity by 2- to 10-fold in related imidazo[2,1-b]thiazole SAR studies [1][3].

Downstream antiproliferative activity
Class-level
MCF-7 IC50: 1.81 μM (derivative); doxorubicin 4.17 μM
Reported cell-model endpoint context
Downstream cyclized product activity; intermediate validation needed
Anticancer drug discovery EGFR/HER2 inhibition Imidazo[2,1-b]thiazole

Antimicrobial Activity Spectrum of Imidazo[2,1-b]thiazole Derivatives Derived from CAS 62284-52-0

The imidazo[2,1-b]thiazole scaffold accessible from CAS 62284-52-0 has demonstrated broad-spectrum antimicrobial activity that is contingent on the 4-bromophenyl substitution. In a dedicated antituberculosis study, N'-(arylidene)-2-[6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetohydrazides exhibited MIC values against Mycobacterium tuberculosis H37Rv in the range of 3.125–25 μg/mL, with the most potent derivative achieving an MIC of 3.125 μg/mL [1]. Parallel antimicrobial screening of 6-(4-bromophenyl)imidazo[2,1-b]thiazole derivatives bearing 1,2,4-triazole and 1,3,4-thiadiazole moieties showed activity against both Gram-positive (S. aureus, MIC range 8–64 μg/mL) and Gram-negative (E. coli, MIC range 16–128 μg/mL) bacteria, as well as antifungal activity against C. albicans (MIC range 16–64 μg/mL) [2]. The 4-bromophenyl group contributes to membrane penetration and target binding that is diminished in the 4-chlorophenyl and 4-methylphenyl congeners, with MIC values typically 2- to 4-fold higher (weaker) for the non-brominated analogs [2].

Antimicrobial screening profile
Class-level
M. tuberculosis MIC 3.125–25 μg/mL; 2–4× vs non-Br
Supports MIC endpoint review
Downstream derivative activity; attribution requires synthesis
Antimicrobial resistance Antituberculosis agents Imidazo[2,1-b]thiazole

Crystallographic Heavy-Atom Advantage for Structural Biology Applications

The bromine atom (atomic number 35) in CAS 62284-52-0 provides a significant anomalous scattering signal (f'' = 1.28 e⁻ at Cu Kα wavelength, 1.5418 Å) that is exploitable for single-wavelength anomalous diffraction (SAD) phasing in protein-ligand co-crystallography [1]. This crystallographic utility is absent in the 4-chlorophenyl analog (f'' = 0.70 e⁻ at Cu Kα) and entirely unavailable in the 4-methylphenyl analog. The anomalous signal-to-noise ratio for bromine at Cu Kα is approximately 1.8-fold greater than chlorine, meaning that bromine-containing ligands require approximately 3.2-fold fewer unique reflections for statistically significant substructure solution compared to chlorine-containing ligands (class-level estimate based on relative anomalous scattering power) [1][2]. For fragment-based drug discovery programs employing crystallographic screening, the bromine atom in CAS 62284-52-0-derived ligands enables unambiguous binding-mode determination that would be significantly more challenging or impossible with lighter halogen or non-halogenated analogs.

Crystallographic anomalous signal
Class-level
Br f''=1.28 e⁻; Cl 0.70 e⁻; ~3.2× fewer reflections
Reported signal may aid SAD phasing
Theoretical scattering estimate; co-crystallography needed
X-ray crystallography Fragment-based drug design Phasing

Definitive Research and Industrial Application Scenarios for Ethanone, 1-(4-bromophenyl)-2-(2-imino-3(2H)-thiazolyl)- (CAS 62284-52-0)


Imidazo[2,1-b]thiazole Library Synthesis for Kinase Inhibitor Discovery

CAS 62284-52-0 is the definitive starting material for constructing focused libraries of 6-(4-bromophenyl)imidazo[2,1-b]thiazole derivatives targeting EGFR, HER2, VEGFR-2, and DHFR. The one-step cyclocondensation with NaOAc yields the fused heterocyclic core that has produced compounds with MCF-7 IC50 values as low as 1.81 μM, outperforming doxorubicin (IC50 = 4.17 μM) and demonstrating in vivo tumor growth inhibition [1]. Medicinal chemistry groups should procure this compound specifically when their synthetic route requires the endocyclic unsaturation of the 2-iminothiazole ring; substitution with the saturated thiazolidine analog (CAS 379704-58-2) renders the cyclization impossible.

Anti-Infective Drug Discovery Targeting M. tuberculosis and Multidrug-Resistant Pathogens

Research groups developing novel antituberculosis agents should select CAS 62284-52-0 as the entry point to 6-(4-bromophenyl)imidazo[2,1-b]thiazole-based acetohydrazides, which have demonstrated M. tuberculosis H37Rv MIC values as low as 3.125 μg/mL . The 4-bromophenyl substitution provides a 2- to 4-fold antimicrobial potency advantage over 4-chlorophenyl and 4-methylphenyl analogs across Gram-positive, Gram-negative, and fungal targets [1]. The bromine atom's contribution to membrane penetration and hydrophobic target binding cannot be replicated by non-brominated analogs, making CAS 62284-52-0 the preferred intermediate for anti-infective SAR campaigns.

Fragment-Based Drug Design with Crystallographic Binding-Mode Determination

Structural biology and fragment-based drug design (FBDD) groups should select CAS 62284-52-0 as a fragment for crystallographic screening due to the bromine atom's anomalous scattering signal (f'' = 1.28 e⁻ at Cu Kα), which is approximately 1.8-fold stronger than chlorine . This enables single-wavelength anomalous diffraction (SAD) phasing for unambiguous binding-mode determination in protein-ligand co-crystal structures. The compound's molecular weight (297.17 g/mol) and estimated CLogP (~2.8–3.1) place it within lead-like chemical space, making it suitable for fragment growing and merging strategies [1]. Non-halogenated or chlorine-containing fragments lack the phasing power and detection sensitivity that the bromine atom uniquely provides.

Bioanalytical Method Development and Metabolic Stability Studies

ADME/DMPK laboratories developing LC-MS/MS methods for thiazole-containing compound series should procure CAS 62284-52-0 as a model substrate for method development. The bromine isotopic doublet (1:1 ratio, Δm/z = 2) provides a distinctive mass spectrometric signature that enables reliable quantitation in microsomal or hepatocyte incubation matrices without isotopically labeled internal standards . This detection advantage is quantifiably superior to the 3:1 chlorine isotopic pattern of the 4-chlorophenyl analog at low analyte concentrations, reducing false-positive peak assignments and improving lower limit of quantitation (LLOQ) by an estimated factor of approximately 2-fold in complex biological matrices .

Application
Selection Property
Validation Focus
Imidazo[2,1-b]thiazole library synthesis for kinase research
Endocyclic C=N enabling one-step cyclocondensation
Cyclization efficiency and kinase inhibition assay context
Antimicrobial screening studies (M. tuberculosis, resistant pathogens)
4-Bromophenyl substitution with reported antimicrobial activity
MIC endpoint review and strain-panel validation
Fragment-based crystallographic screening
Bromine anomalous scattering for SAD phasing
Co-crystallography binding-mode determination
Bioanalytical method development for thiazole compounds
Bromine isotopic doublet for MS detection
LLOQ and matrix-effect evaluation in metabolic stability assays
Quote Request

Request a Quote for Ethanone, 1-(4-bromophenyl)-2-(2-imino-3(2H)-thiazolyl)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.